molecular formula C11H8N2 B3353563 Pyridazino[1,6-a]indole CAS No. 55402-36-3

Pyridazino[1,6-a]indole

Cat. No.: B3353563
CAS No.: 55402-36-3
M. Wt: 168.19 g/mol
InChI Key: FOBGAMWWMRWTMC-UHFFFAOYSA-N
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Description

Pyridazino[1,6-a]indole is a heterocyclic compound that features a fused ring system combining pyridazine and indole moieties. This unique structure endows the compound with significant pharmacological and chemical properties, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound’s versatility and potential for biological activity have garnered considerable interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol via reflux, yielding 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one . Another approach involves the selective oxidation of the indoline nucleus to indole, followed by hydrolysis of ester and carbamoyl residues, and decarboxylation with concomitant aromatization of the pyridazine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Pyridazino[1,6-a]indole undergoes various chemical reactions, including:

    Oxidation: Conversion of indoline to indole.

    Reduction: Potential reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employs reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit diverse biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyridazino[1,6-a]indole involves its interaction with specific molecular targets and pathways. For instance, as a PI3K inhibitor, it interferes with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, survival, and metabolism . This inhibition leads to the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes, promoting cancer cell apoptosis.

Comparison with Similar Compounds

Pyridazino[1,6-a]indole can be compared with other similar compounds, such as:

This compound’s unique structure, combining the properties of both pyridazine and indole, makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

pyridazino[1,6-a]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-13(10)11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBGAMWWMRWTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60521549
Record name Pyridazino[1,6-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55402-36-3
Record name Pyridazino[1,6-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60521549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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